(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one
Description
Systematic Nomenclature and Structural Classification
The compound this compound belongs to the aurone class of flavonoids, characterized by a benzofuran core fused with a benzylidene substituent. Its IUPAC name systematically describes:
- 1-Benzofuran-3(2H)-one : The parent structure, consisting of a benzofuran ring with a ketone group at position 3.
- 2-(1,3-Benzodioxol-5-ylmethylidene) : A benzodioxole-substituted benzylidene group at position 2, indicating a methylene bridge (-CH=) linking the benzodioxole moiety to the benzofuran core.
- 6-[(2-Methylbenzyl)oxy] : A 2-methylbenzyl ether substituent at position 6.
- (2Z)-Configuration : The Z-geometric isomerism of the benzylidene double bond, confirmed by computational stability studies.
Structural Classification :
The compound’s structure integrates elements of benzofuran, benzodioxole, and aurone chemistry, making it a hybrid heterocyclic system.
Historical Context of Benzofuran Derivatives in Organic Chemistry
Benzofuran derivatives have been pivotal in organic synthesis since the 19th century. Key milestones include:
- 1870 : Perkin’s synthesis of coumarin derivatives via the Perkin rearrangement, laying groundwork for benzofuran-ring contractions.
- Early 20th century : Isolation of natural benzofurans like psoralen from plants, highlighting their biological relevance.
- 1950s–1970s : Development of synthetic routes such as the dehydrogenation of 2-ethylphenol and O-alkylation of salicylaldehyde, enabling scalable production of benzofuran scaffolds.
- 21st century : Advancements in transition-metal-free syntheses (e.g., HNTf~2~/TMSOTf-mediated cyclizations) and biocatalytic methods using C-glycosyltransferases, expanding access to functionalized benzofurans.
Aurones, a subclass of benzofurans, gained prominence due to their role as plant pigments and antifungal agents. The target compound represents a modern synthetic aurone derivative, reflecting decades of methodological refinement in benzofuran functionalization.
Significance of Z-Isomer Configuration in Aurone Analogues
The Z-isomer configuration in aurones is thermodynamically favored due to reduced steric strain and torsional energy compared to E-isomers. Computational studies using Austin Model 1 (AM1) methods demonstrate that Z-aurones exhibit:
- Lower potential energy : By 2–4 kcal/mol compared to E-isomers.
- Enhanced planarity : The Z-configuration allows optimal π-orbital overlap between the benzofuran core and benzylidene substituent, stabilizing the conjugated system.
- Biological relevance : Z-aurones show higher binding affinity to flavonoid-recognizing enzymes, as seen in antileishmanial aurones with IC~50~ values <2 μM.
For the target compound, the Z-configuration ensures structural stability and influences its electronic properties, making it a preferred isomer for further chemical or pharmacological studies.
Properties
Molecular Formula |
C24H18O5 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-methylphenyl)methoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H18O5/c1-15-4-2-3-5-17(15)13-26-18-7-8-19-21(12-18)29-23(24(19)25)11-16-6-9-20-22(10-16)28-14-27-20/h2-12H,13-14H2,1H3/b23-11- |
InChI Key |
FZBODCMWYVBHRF-KSEXSDGBSA-N |
Isomeric SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3 |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3 |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis of the Benzofuran Core
The benzofuran scaffold is constructed via cyclization of substituted phenols. A representative approach begins with 6-hydroxy-1-benzofuran-3(2H)-one, which is alkylated using 2-methylbenzyl bromide under basic conditions (e.g., potassium carbonate in acetone) to introduce the 2-methylbenzyl ether group. This step typically achieves yields of 65–75%, with purity >90% after recrystallization from ethanol.
Condensation Reaction to Form the Methylidene Moiety
The Z-configured methylidene group is introduced via a Knoevenagel condensation between 1,3-benzodioxole-5-carbaldehyde and the 6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one intermediate. Catalyzed by piperidine in refluxing toluene, this reaction proceeds with moderate stereoselectivity (Z:E ratio ≈ 4:1). The Z-isomer is isolated via column chromatography (silica gel, hexane/ethyl acetate 8:2), yielding 55–60% of the target compound.
Table 1: Key Parameters for Conventional Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzofuran alkylation | 2-Methylbenzyl bromide, K2CO3 | 70 | 92 |
| Knoevenagel condensation | Piperidine, toluene, reflux | 58 | 88 |
| Purification | Column chromatography | – | 95 |
Industrial-Scale Production Techniques
Continuous Flow Reactors
To enhance throughput, industrial protocols employ continuous flow systems. A patented method utilizes a two-stage reactor:
-
Alkylation Stage : A micromixer ensures rapid mixing of 6-hydroxybenzofuran-3-one with 2-methylbenzyl bromide in DMF, reducing reaction time from 6 hours (batch) to 30 minutes.
-
Condensation Stage : The intermediate reacts with 1,3-benzodioxole-5-carbaldehyde in a packed-bed reactor containing immobilized piperidine catalyst, achieving 85% conversion per pass.
Catalytic Optimization
Heterogeneous catalysts like zeolite-supported amines improve sustainability. For example, H-beta zeolite modified with dimethylaminopropyl groups increases condensation yield to 72% while enabling catalyst reuse for 5 cycles without significant loss.
Green Chemistry Approaches
Solvent-Free Synthesis
Adapting methodologies from aurone synthesis, the condensation step is performed under solvent-free conditions using mechanochemical grinding. Equimolar quantities of the benzofuran intermediate and aldehyde are ground with KF-Al2O3 (20% w/w) for 2 hours, yielding 68% of the Z-isomer with 99% stereoselectivity.
Microwave-Assisted Reactions
Microwave irradiation (150°C, 20 minutes) in ethanol-water (3:1) accelerates the alkylation step, achieving 80% yield compared to 65% under conventional heating.
Comparative Analysis of Preparation Methods
Yield and Purity Considerations
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzodioxole and benzofuran rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Biological Activity
The compound (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one , often referred to as a benzofuran derivative, has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and cytotoxic effects, supported by various research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 390.44 g/mol. The structure features a benzofuran core substituted with a benzodioxole moiety and a methoxy group, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, derivatives containing the benzodioxole moiety have shown selective antibacterial properties against Gram-positive bacteria like Bacillus subtilis and antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| Compound A | Antibacterial | 50 | Bacillus subtilis |
| Compound B | Antifungal | 25 | Candida albicans |
| Compound C | Antibacterial | 100 | Escherichia coli |
Anticancer Properties
The anticancer potential of benzofuran derivatives has been widely studied. For example, compounds similar to our target compound have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells . The structure–activity relationship (SAR) studies suggest that modifications in the substituents significantly influence their potency.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | Compound Name | IC50 (µM) |
|---|---|---|
| MCF-7 | Compound D | 15 |
| A549 | Compound E | 10 |
| HepG2 | Compound F | 20 |
The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells through various pathways, including the mitochondrial pathway and caspase activation . Additionally, some studies have indicated that these compounds may inhibit specific enzymes involved in cancer progression.
Case Studies
- Study on Anticancer Activity : A study conducted by Bernard et al. (2014) investigated the cytotoxic effects of several benzofuran derivatives on different cancer cell lines. The results showed that certain modifications led to increased selectivity towards cancer cells while minimizing toxicity to normal cells.
- Antimicrobial Screening : In a comparative study published in PMC (2021), researchers screened various benzodioxole derivatives for their antimicrobial properties. The findings revealed that while many compounds exhibited low antibacterial activity, they showed promising antifungal effects against Pichia pastoris.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 2-methylbenzyloxy group in the target compound enhances lipophilicity compared to the dihydroxy analog (6s) . However, the dichlorobenzyloxy derivative exhibits even greater lipophilicity due to chlorine’s hydrophobic nature.
- Hydrogen Bonding: Compound 6s, with four hydroxyl groups, demonstrates superior hydrogen-bonding capacity, likely influencing solubility and crystal packing .
Steric and Electronic Modifications
- Steric Effects : The 2-methyl group in the target compound introduces steric hindrance, which may affect binding interactions in biological systems or molecular packing in crystals. The dichloro analog’s smaller substituents (Cl vs. CH₃) may reduce steric bulk but enhance electronic effects .
- The target compound’s benzodioxole group provides electron-rich aromaticity, which could stabilize charge-transfer complexes.
Crystallographic Considerations
- While crystallographic data for the target compound are unavailable, analogs like 6s and the dichloro derivative may exhibit distinct crystal packing due to differences in hydrogen bonding and steric effects. For example, hydroxyl-rich compounds like 6s likely form dense hydrogen-bond networks, whereas the target compound’s structure may favor π-π stacking due to aromatic substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
